Carbazochrome sulfonic acid

概要

説明

カルバゾクロムナトリウムスルホン酸、別名 AC-17 は、毛細血管を安定させ、出血を抑制するために使用される止血剤です。それはアドレナリンの酸化生成物であり、微小循環のトーンを強化する能力で知られています。 この化合物は、毛細血管の脆弱性による出血の治療のために、臨床現場で広く使用されています .

2. 製法

合成経路および反応条件: カルバゾクロムナトリウムスルホン酸の調製には、精製水、カルバゾクロム、亜硫酸水素ナトリウム、アスコルビン酸を反応槽に溶解し、反応させることが含まれます。固体物質が完全に溶解するまで、混合物を攪拌しながら加熱します。 その後、反応溶液を脱色および分離し、その後、結晶化および精製を行います .

工業生産方法: 工業現場では、注射用のカルバゾクロムナトリウムスルホン酸の生産には、カルバゾクロムナトリウムスルホン酸、酸化防止剤、pH調整剤、注射用水を使用します。 混合物は、医療用として適切な濃度と純度が得られるように処理されます .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of carbazochrome sodium sulfonate involves the dissolution and reaction of purified water, carbazochrome, sodium bisulfite, and ascorbic acid in a reaction tank. The mixture is heated while stirring until the solid substances are completely dissolved. The reaction solution is then subjected to decolorization and separation, followed by crystallization and refinement .

Industrial Production Methods: In industrial settings, the production of carbazochrome sodium sulfonate for injection involves the use of carbazochrome sodium sulfonate, an antioxidizing agent, a pH regulator, and water for injection. The mixture is processed to ensure the appropriate concentration and purity for medical use .

化学反応の分析

反応の種類: カルバゾクロムナトリウムスルホン酸は、酸化、還元、置換など、さまざまな化学反応を起こします。 それはアドレナリンの酸化生成物であり、血小板表面のαアドレナリン受容体と相互作用して凝固を促進します .

一般的な試薬と条件: カルバゾクロムナトリウムスルホン酸を含む反応に使用される一般的な試薬には、ブラジキニン、トロンビン、およびさまざまなイオンフォアが含まれます。 この化合物は、濃度依存的にイノシトール三リン酸の形成を阻害することが知られています .

生成される主な生成物: カルバゾクロムナトリウムスルホン酸を含む反応から生成される主な生成物には、安定化された毛細血管と血管透過性の低下があります。 この化合物は、血管作動性物質によって誘発された内皮バリアの機能不全を効果的に逆転させます .

科学的研究の応用

カルバゾクロムナトリウムスルホン酸は、次のような幅広い科学研究における応用があります。

作用機序

カルバゾクロムナトリウムスルホン酸は、血小板表面のαアドレナリン受容体と相互作用し、血小板凝集を促進し、血小板栓を形成することによって効果を発揮します。 それは、ホスファチジルイノシトール加水分解を阻害し、イノシトール三リン酸の形成を抑制することによって、微小循環のトーンを強化し、毛細血管を安定させます .

6. 類似の化合物との比較

カルバゾクロムナトリウムスルホン酸は、血圧や心拍数に影響を与えることなく、毛細血管を安定させ、血管透過性を低下させるという点で独特です。類似の化合物には、以下のようなものがあります。

アドレノクロム: アドレナリンの別の酸化生成物で、止血特性を持つ.

トロクセルチン: 静脈不全の治療にカルバゾクロムとの併用でよく使用される.

カルバゾクロムナトリウムスルホン酸は、毛細血管の安定化に対する特異的な作用と、毛細血管の脆弱性による出血の治療における有効性により、際立っています。

類似化合物との比較

Carbazochrome sodium sulfonate is unique in its ability to stabilize capillaries and reduce vascular permeability without affecting blood pressure and heart rate. Similar compounds include:

Adrenochrome: Another oxidation product of adrenaline, used for its hemostatic properties.

Troxerutin: Often used in combination with carbazochrome for the treatment of venous insufficiency.

Carbazochrome sodium sulfonate stands out due to its specific action on capillary stabilization and its effectiveness in treating hemorrhages caused by capillary fragility.

生物活性

Carbazochrome sulfonic acid (CSS), a derivative of adrenochrome, is recognized for its hemostatic properties and is primarily used in clinical settings to manage various types of bleeding. This article provides a comprehensive overview of the biological activity of CSS, supported by case studies, research findings, and data tables.

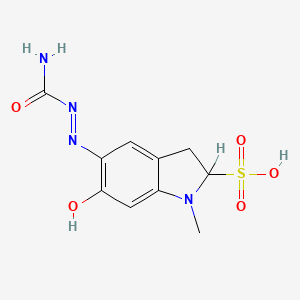

Chemical Structure:

- Molecular Formula: CHNOS

- Molar Mass: 236.231 g/mol

CSS acts as an antihemorrhagic agent by promoting platelet aggregation and adhesion, which is crucial for forming a stable platelet plug at sites of vascular injury. The mechanism involves interaction with α-adrenoreceptors on platelets, leading to an increase in intracellular calcium levels and subsequent activation of pathways that enhance platelet function.

Clinical Applications

CSS is administered for various hemorrhagic conditions, including:

- Gastrointestinal bleeding

- Postoperative hemorrhage

- Menorrhagia

- Trauma-related bleeding

1. Hemostatic Efficacy in Trauma Patients

A study published in PMC evaluated the effect of CSS on trauma patients undergoing treatment for bleeding. The results indicated that CSS reduced the need for red blood cell transfusions without increasing the risk of vascular occlusion. However, it did not significantly impact mortality rates among patients .

2. Colonic Diverticular Bleeding

In a nationwide observational study involving nearly 60,000 patients, CSS was assessed for its efficacy in managing colonic diverticular bleeding. The findings showed no significant difference in in-hospital mortality between patients treated with CSS and those who were not. However, CSS was associated with a longer hospital stay and varied costs .

| Outcome Measure | CSS Group (n=14,437) | Control Group (n=45,528) | p-value |

|---|---|---|---|

| In-hospital mortality (%) | 0.6 | 0.7 | 0.52 |

| Length of stay (days) | 11.4 | 11.0 | 0.012 |

| Total Costs (Japanese Yen) | 495,354 | 509,141 | 0.002 |

| RBC transfusion (%) | 32.7 | 34.0 | 0.005 |

Pharmacological Properties

The pharmacodynamics of CSS suggest that it decreases capillary permeability while increasing capillary resistance, thus potentially shortening hemorrhage duration . Its pharmacokinetics indicate that CSS can be administered orally or via injection, making it versatile for different clinical scenarios.

Safety and Side Effects

While CSS is generally considered safe, its use is not without risks. Potential side effects include:

- Allergic reactions

- Thromboembolic events

- Gastrointestinal disturbances

The safety profile remains under investigation, particularly concerning long-term use and effects on different patient populations.

特性

IUPAC Name |

5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5S/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVRCWUMFBNYKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860629, DTXSID00873059 | |

| Record name | Carbazochrome sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5E)-5-(2-Carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70063-04-6, 942468-12-4 | |

| Record name | Carbazochrome sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070063046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazochrome sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5E)-5-(2-Carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBAZOCHROME SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMQ12812QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。